2-(Carboxy(hydroxy)methyl)-5-ethylbenzo[d]oxazole
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Overview
Description
2-(Carboxy(hydroxy)methyl)-5-ethylbenzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxy(hydroxy)methyl)-5-ethylbenzo[d]oxazole typically involves the reaction of 2-aminophenol with an aldehyde in the presence of a base and an oxidant. One common method includes using methyl cyanide or DMSO as the solvent, potassium carbonate as the base, and tert-butyl hydroperoxide as the oxidant. The reaction is carried out under argon atmosphere with blue LED radiation for 24 hours, yielding the desired product with a yield range of 58-92% .
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs continuous flow synthesis techniques. For instance, the rapid synthesis of oxazolines and their subsequent oxidation to oxazoles can be achieved under flow conditions using Deoxo-Fluor® as the fluorinating agent and manganese dioxide as the oxidant . This method offers advantages such as improved safety, higher yields, and reduced reaction times.
Chemical Reactions Analysis
Types of Reactions
2-(Carboxy(hydroxy)methyl)-5-ethylbenzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzoxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidants include manganese dioxide and tert-butyl hydroperoxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced.
Scientific Research Applications
2-(Carboxy(hydroxy)methyl)-5-ethylbenzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the development of dyes, pigments, and polymers due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(Carboxy(hydroxy)methyl)-5-ethylbenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by binding to receptor sites and altering signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: The parent compound with a simpler structure.
2-Methylbenzoxazole: A derivative with a methyl group at the 2-position.
5-Methylbenzoxazole: A derivative with a methyl group at the 5-position.
Uniqueness
2-(Carboxy(hydroxy)methyl)-5-ethylbenzo[d]oxazole is unique due to the presence of both carboxy(hydroxy)methyl and ethyl groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for forming various derivatives with diverse applications.
Properties
Molecular Formula |
C11H11NO4 |
---|---|
Molecular Weight |
221.21 g/mol |
IUPAC Name |
2-(5-ethyl-1,3-benzoxazol-2-yl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C11H11NO4/c1-2-6-3-4-8-7(5-6)12-10(16-8)9(13)11(14)15/h3-5,9,13H,2H2,1H3,(H,14,15) |
InChI Key |
WYDNEBIFDZEXBI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=N2)C(C(=O)O)O |
Origin of Product |
United States |
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